4-Chloro-6-(2-methoxyphenyl)pyrimidine
Overview
Description
“4-Chloro-6-(2-methoxyphenyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2-methoxyphenyl)pyrimidine” consists of a pyrimidine core with a chlorine atom at the 4th position and a methoxyphenyl group at the 6th position . The exact molecular weight, InChI, and SMILES representations can be found in the PubChem database .
Scientific Research Applications
Isostructural Nature and Molecular Structures
4-Chloro-6-(2-methoxyphenyl)pyrimidine, alongside similar compounds, demonstrates significant applications in crystallography and molecular structure analysis. A study by Trilleras et al. (2009) found that these compounds are isostructural and essentially isomorphous, with significant displacements in ring-substituent atoms. The study's significance lies in observing the isostructural nature of these compounds and comparing their crystal and molecular structures with analogous compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Antiviral Activity
Another research area is the antiviral activity of pyrimidine derivatives. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted at position 5 and found that several 5-substituted 2,4-diaminopyrimidine derivatives inhibited retrovirus replication in cell culture, indicating potential antiviral applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthetic Methods for Anticancer Drugs
Pyrimidine derivatives are also important in the synthesis of anticancer drugs. Jianlan Kou and Feiyi Yang (2022) developed a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an intermediate in small molecule anticancer drugs, optimizing the synthetic method for improved yield (Kou & Yang, 2022).
Applications in Nonlinear Optics and Medicine
The pyrimidine ring, due to its presence in DNA and RNA, has significant applications in nonlinear optics (NLO) and medicine. A study by Hussain et al. (2020) on thiopyrimidine derivatives demonstrated their promising applications in these fields, with NLO properties observed to be larger compared to standard molecules (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Corrosion Inhibition in Mild Steel
Spiropyrimidinethiones, including derivatives of 4-Chloro-6-(2-methoxyphenyl)pyrimidine, have been studied for their corrosion inhibition effects on mild steel. Research by Yadav et al. (2015) indicated that these inhibitors act as mixed inhibitors and their adsorption on mild steel obeyed Langmuir's adsorption isotherm, showing potential applications in material science and engineering (Yadav, Sinha, Kumar, & Sarkar, 2015).
Future Directions
The future directions for “4-Chloro-6-(2-methoxyphenyl)pyrimidine” could involve further exploration of its pharmacological effects, synthesis methods, and potential applications in medicinal chemistry. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-chloro-6-(2-methoxyphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDRJPOECQRJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-methoxyphenyl)pyrimidine |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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